methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-4-3-5-14(10-12)18(11-16(19)22-2)23(20,21)15-8-6-13(17)7-9-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLVREABYLCHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylaniline in the presence of a base, followed by the addition of glycine methyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Step 1: 4-chlorobenzenesulfonyl chloride reacts with 3-methylaniline in the presence of a base such as triethylamine.
Step 2: The resulting intermediate is then reacted with glycine methyl ester hydrochloride in the presence of a base like sodium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and reactivity in subsequent syntheses.
The hydrolysis mechanism follows nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon.
Sulfonamide Cleavage
The sulfonamide bridge (–SO<sub>2</sub>–N–) can be cleaved under strong acidic or reductive conditions, enabling modular synthesis of derivatives.
| Reagents | Products | Notes |
|---|---|---|
| HBr (48%), acetic acid, Δ | 3-Methylaniline + 4-chlorobenzenesulfonic acid | Retains aromatic chlorination for downstream use |
| LiAlH<sub>4</sub>, THF | Amine intermediate (unstable under air) | Requires inert atmosphere |
This reaction is pivotal for fragmenting the molecule into pharmacologically relevant subunits.
Aromatic Electrophilic Substitution
The 4-chlorophenyl and 3-methylphenyl groups participate in halogen-directed electrophilic substitutions, such as nitration or sulfonation.
The electron-withdrawing sulfonyl group deactivates the 4-chlorophenyl ring, directing substituents to meta/para positions.
Coordination Chemistry
The glycinate moiety acts as a bidentate ligand, forming complexes with transition metals. For example:
-
Cobalt(II) Complex :
Reaction with CoCl<sub>2</sub> and 1,10-phenanthroline yields a coordination compound with the formula [Co(C<sub>15</sub>H<sub>12</sub>ClNO<sub>4</sub>S)(phen)<sub>2</sub>]. This highlights its utility in metallodrug design.
Nucleophilic Substitution
The chlorine atom on the 4-chlorophenyl group is susceptible to nucleophilic displacement:
| Nucleophile | Product | Catalyst |
|---|---|---|
| Methoxide (NaOMe) | 4-Methoxyphenyl derivative | CuI, DMF |
| Amines (e.g., piperazine) | Bioconjugates with enhanced solubility | K<sub>2</sub>CO<sub>3</sub>, DMSO |
Oxidation Reactions
The methylphenyl group undergoes oxidation to a carboxylic acid under strong oxidizing agents:
-
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> : Converts the 3-methylphenyl group to a benzoic acid derivative, altering the compound’s electronic properties.
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Reactivity Rate | Industrial Relevance |
|---|---|---|---|
| Ester hydrolysis | Methyl ester | High | Drug prodrug activation |
| Sulfonamide cleavage | Sulfonyl group | Moderate | Fragment-based drug discovery |
| Aromatic substitution | Chlorophenyl ring | Low | Structural diversification |
Mechanistic Insights
-
Sulfonamide Stability : The –SO<sub>2</sub>– group stabilizes negative charge during hydrolysis, accelerating cleavage under basic conditions.
-
Steric Effects : Bulky 3-methylphenyl group hinders nucleophilic attack at the glycinate nitrogen, favoring ester hydrolysis over amine alkylation.
Scientific Research Applications
Pharmaceutical Applications
1. Medicinal Chemistry:
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate shows promise as a potential drug candidate due to its structural similarity to known pharmacological agents. The presence of the chlorinated phenyl ring may enhance its binding affinity to biological targets, making it suitable for further investigation in drug design.
2. Anti-inflammatory Agents:
Research indicates that compounds with similar structures can act as cyclooxygenase-2 inhibitors, which are crucial in managing inflammatory diseases. The sulfonamide group is known for its role in modulating inflammatory pathways, suggesting that this compound could be developed for therapeutic use against conditions like arthritis or cancer-related inflammation .
3. Anticancer Research:
Due to its ability to interact with specific biomolecules, there is potential for this compound to be explored in anticancer therapies. Studies focusing on its mechanism of action could reveal insights into how it inhibits tumor growth or induces apoptosis in cancer cells.
Agrochemical Applications
1. Herbicides and Pesticides:
The unique chemical structure allows for the exploration of this compound as a potential herbicide or pesticide. Its sulfonamide moiety can enhance the bioactivity against various pests and weeds, making it a candidate for agrochemical formulations.
2. Environmental Impact Studies:
Given the increasing concern over agrochemical runoff and its effects on ecosystems, research into the degradation products of this compound can help assess its environmental safety and persistence in soil and water systems .
Synthetic Chemistry Applications
1. Building Block for Synthesis:
The compound can serve as a versatile building block in organic synthesis due to its functional groups, allowing for the creation of more complex molecules through various reactions such as nucleophilic substitutions or coupling reactions .
2. Reaction Mechanisms:
Understanding the reaction mechanisms involving this compound can lead to the development of new synthetic methodologies that leverage its unique reactivity profiles .
Case Study 1: Synthesis and Biological Evaluation
In a recent study, researchers synthesized this compound and evaluated its biological activity against several cancer cell lines. The results indicated significant cytotoxic effects, warranting further exploration into its potential as an anticancer agent.
Case Study 2: Environmental Assessment
Another study focused on assessing the environmental persistence of this compound in agricultural runoff. The findings revealed that while it degraded over time, certain metabolites exhibited prolonged environmental stability, raising concerns about their ecological impact .
Mechanism of Action
The mechanism of action of methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking their function and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate and its analogs:
Electronic and Steric Effects
- In contrast, analogs with fluorine (e.g., ) exhibit stronger inductive effects but reduced steric bulk.
- Electron-Donating Groups : Methoxy-substituted analogs (e.g., ) demonstrate improved solubility in polar solvents, whereas methyl groups (e.g., 3-methylphenyl in the target) balance lipophilicity and steric accessibility.
Functional Group Impact: Ester vs. Amide
- Esters (e.g., target compound, ): Prone to hydrolysis under acidic/basic conditions, making them suitable prodrug candidates.
- Amides (e.g., ): Greater metabolic stability and hydrogen-bonding capacity, often preferred in drug design for enhanced target binding.
Research Implications
Structural modifications in these compounds correlate with:
- Solubility : Methoxy groups () improve aqueous solubility, critical for bioavailability.
- Reactivity : Electron-withdrawing substituents (Cl, F) enhance electrophilicity, favoring nucleophilic attack in synthetic pathways.
- Biological Interactions : Amide derivatives () may exhibit stronger target binding due to hydrogen-bonding interactions.
Biological Activity
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a sulfonyl group attached to a glycine moiety, with additional aromatic groups that influence its pharmacological properties. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
Molecular Formula: C₁₅H₁₄ClN₂O₄S
Molecular Weight: Approximately 339.79 g/mol
The presence of the chlorinated phenyl group and the sulfonyl functionality is crucial for its biological activity. These structural features are associated with enhanced interactions with biomolecules, potentially leading to various therapeutic effects.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In studies evaluating similar compounds, moderate to strong activity was observed against pathogenic bacteria such as Salmonella typhi and Bacillus subtilis . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in various biological processes:
- Acetylcholinesterase (AChE) Inhibition: Compounds structurally related to this compound have demonstrated strong inhibitory effects on AChE, which is crucial for neurotransmission . This activity could have implications for treating neurodegenerative diseases.
- Urease Inhibition: Similar compounds have been reported to exhibit strong urease inhibitory activity, with some achieving IC₅₀ values significantly lower than standard reference compounds . Urease inhibitors are valuable in managing conditions like urease-related infections and certain types of kidney stones.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Protein Binding: The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This mechanism is particularly relevant for enzyme inhibitors like AChE and urease.
- Cellular Pathways: The compound may affect various cellular pathways, leading to altered physiological responses. Further studies are needed to elucidate these pathways and their implications for therapeutic use.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate | C₁₆H₁₆ClNO₄S | Contains an additional chlorine atom which may enhance reactivity. |
| Methyl N-[(4-methylphenyl)sulfonyl]glycinate | C₁₅H₁₄N₂O₄S | Lacks the chlorinated phenyl group; may exhibit different biological activities. |
| Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)glycinate | C₁₆H₁₆ClNO₄S | Features an isopropyl group that could influence lipophilicity and metabolic stability. |
Case Studies and Research Findings
- Antibacterial Screening: A study conducted on synthesized sulfonamide derivatives revealed that several compounds exhibited notable antibacterial activity against multiple strains, including Bacillus subtilis. The structure-activity relationship highlighted the importance of the sulfonamide group in conferring antibacterial properties .
- Enzyme Inhibition Studies: Another investigation focused on the enzyme inhibitory potential of related compounds found significant AChE inhibition, suggesting that modifications in the sulfonamide structure could enhance pharmacological efficacy .
- Pharmacological Evaluation: The pharmacological behavior of this compound was evaluated alongside other derivatives, demonstrating its potential as a candidate for further drug development aimed at neurological disorders and bacterial infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves sequential sulfonylation and glycinate coupling. Starting materials include 4-chlorobenzenesulfonyl chloride, 3-methylaniline, and methyl glycinate. Key steps:
-
Sulfonylation : React 3-methylaniline with 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base (0–5°C, 4–6 hrs) .
-
Glycinate coupling : Use EDC/HOBt or DCC as coupling agents in dry DMF under nitrogen (room temperature, 12–24 hrs) .
-
Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., acetonitrile vs. THF) and catalyst loading (e.g., 1.2–1.5 eq) to improve yields (typically 60–75%) .
Table 1 : Reaction Yield Optimization
Solvent Catalyst (eq) Temperature (°C) Yield (%) DCM EDC (1.2) 25 65 Acetonitrile DCC (1.5) 30 72 THF HOBt (1.0) 25 58
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Structural characterization :
- NMR : ¹H/¹³C NMR to confirm sulfonamide (-SO₂-N-) and glycinate ester (-COOCH₃) linkages. Key signals: δ 3.7 ppm (ester -OCH₃), δ 7.2–7.8 ppm (aromatic protons) .
- HRMS : Exact mass verification (e.g., m/z calculated for C₁₆H₁₅ClNO₄S: 360.0465) .
- Purity analysis : HPLC with UV detection (λ = 254 nm, C18 column, 70:30 acetonitrile/water) to achieve ≥95% purity .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial : Moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) via membrane disruption, validated via broth microdilution assays .
- Anti-inflammatory : Cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 18 µM) in RAW 264.7 macrophage models, measured via prostaglandin E₂ ELISA .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s COX-2 inhibition selectivity over COX-1?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR) vs. COX-1 (PDB: 3N8X). Key residues: Arg120 (COX-2) for sulfonamide binding .
- Enzyme kinetics : Competitive inhibition assays with arachidonic acid; calculate Kᵢ values via Lineweaver-Burk plots .
- Validation : Cross-check with siRNA-mediated COX-2 knockdown in cellular assays to confirm target specificity .
Q. How can contradictory data on synthesis yields (e.g., 60% vs. 75%) be resolved?
- Root-cause analysis :
- Impurity profiling : LC-MS to identify side products (e.g., unreacted glycinate ester or sulfonamide intermediates) .
- Replication : Standardize anhydrous conditions (e.g., molecular sieves) and inert atmosphere (N₂/Ar) to minimize hydrolysis .
Q. What structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Key modifications :
-
Phenyl substituents : Electron-withdrawing groups (e.g., -NO₂ at para position) improve COX-2 inhibition (IC₅₀ reduced to 12 µM) .
-
Sulfonamide vs. sulfonylurea : Replace sulfonamide with sulfonylurea to enhance solubility (logP reduced from 3.2 to 2.5) .
Table 2 : SAR of Structural Analogs
Analog Structure Bioactivity (IC₅₀, COX-2) logP 4-NO₂ phenyl variant 12 µM 3.0 Sulfonylurea variant 25 µM 2.5 3-Methylphenyl (parent) 18 µM 3.2
Q. Which orthogonal methods validate the compound’s stability under physiological conditions?
- Stress testing :
- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hrs; analyze via HPLC .
- Thermal degradation : TGA/DSC to assess decomposition onset (typically >200°C) .
Q. How can computational models predict metabolite formation and toxicity?
- In silico tools :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (major pathway: O-demethylation) .
- Toxicity profiling : ProTox-II for hepatotoxicity alerts (e.g., mitochondrial dysfunction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
